N-(3-hydroxypropyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N-(3-hydroxypropyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic organic compound characterized by a 1,3-oxazinan ring system substituted with a 4-methoxy-3-methylbenzenesulfonyl group, an ethanediamide (oxalamide) linker, and a 3-hydroxypropyl substituent. Though direct data on its synthesis or applications are absent in the provided evidence, its structural analogs suggest relevance in medicinal chemistry or catalysis, particularly due to the N,O-containing directing groups (e.g., hydroxypropyl) that may facilitate metal coordination .
Properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O7S/c1-13-11-14(5-6-15(13)27-2)29(25,26)21-8-4-10-28-16(21)12-20-18(24)17(23)19-7-3-9-22/h5-6,11,16,22H,3-4,7-10,12H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWYBEDBPPNWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-hydroxypropyl)-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional components:
- Hydroxypropyl group : Contributes to solubility and bioavailability.
- Oxazinan ring : Imparts stability and may influence biological interactions.
- Benzenesulfonyl group : Known for enhancing binding affinity to biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following steps outline the general synthetic route:
- Formation of the oxazinan ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the sulfonyl group : This is often done via sulfonylation reactions using sulfonyl chlorides.
- Amide bond formation : Coupling the hydroxypropyl group with the oxazinan derivative.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved evaluating its cytotoxic effects against various human cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of tubulin polymerization |
| A2780/RCIS (Cisplatin Resistant) | 20.0 | Cell cycle arrest at G2/M phase |
The compound exhibited significant antiproliferative activity, particularly in inhibiting tubulin polymerization, which is crucial for cancer cell division and proliferation .
The mechanism by which this compound exerts its effects appears to involve:
- Tubulin Binding : Similar to established antitubulin agents like combretastatin A-4, it binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells .
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers.
- Flow cytometry analysis revealed significant G2/M phase arrest, suggesting effective disruption of cell cycle progression.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups.
- Histological analysis indicated increased necrosis in tumor tissues, supporting the compound's potential as an effective anticancer agent.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a family of 1,3-oxazinan-2-yl-methyl ethanediamides, differing primarily in sulfonyl substituents and alkyl/aryl groups. Key structural analogs include:
*Inferred from structural similarity to ; †Estimated based on with adjustments for substituent mass differences; ‡Calculated from formula in .
Key Differences:
- Sulfonyl Groups : The target compound’s 4-methoxy-3-methylphenyl group introduces steric bulk and electron-donating effects compared to the electron-withdrawing 4-chloro () or 4-fluoro () substituents. This may enhance stability in oxidative environments .
- Ethanediamide Linker : Common to all analogs, this moiety likely stabilizes intermolecular hydrogen bonding, influencing crystallinity and melting points .
Physicochemical Properties and Functional Group Analysis
- Hydrophilicity : The 3-hydroxypropyl group and sulfonyl moiety suggest moderate polarity, with logP values likely lower than analogs bearing hydrophobic groups like cyclopentyl .
- Electronic Effects : The 4-methoxy group is electron-donating, which may reduce electrophilicity of the sulfonyl group compared to 4-chloro or 4-fluoro analogs .
- Thermal Stability : Sulfonyl groups generally enhance thermal stability; the methoxy and methyl substituents may further stabilize the compound via steric protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
